2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hcl
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Overview
Description
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride typically involves the construction of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrrolidine ring can then be introduced through nucleophilic substitution reactions .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This can include the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry principles .
Chemical Reactions Analysis
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups attached to the ring .
Scientific Research Applications
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: It finds applications in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s bioactivity by interacting with nucleic acids or other cellular components .
Comparison with Similar Compounds
Similar compounds to 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride include:
Pyrrolidine-2-one: Known for its biological activities such as antimicrobial and anticancer properties.
Pyrrolidine-2,5-diones: These compounds also exhibit significant bioactivity and are used in medicinal chemistry.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their diverse biological activities.
The uniqueness of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride lies in the combination of the pyrrolidine and oxadiazole rings, which may provide a distinct set of biological activities and chemical properties .
Properties
Molecular Formula |
C6H10ClN3O |
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Molecular Weight |
175.61 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-1,3,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-9-8-4-10-6;/h4-5,7H,1-3H2;1H |
InChI Key |
OJNYDBYCSZIMQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NN=CO2.Cl |
Origin of Product |
United States |
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